Pimodivir, formerly known as JNJ-63623872 and VX-787, is a first-in-class, orally administered antiviral drug that specifically targets the influenza A virus. [, , ] It functions by inhibiting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp) complex. [, , , ] This mechanism of action differentiates it from existing neuraminidase inhibitors and makes it a promising candidate for treating influenza A infections, including those resistant to current antivirals. [, , , , ] Pimodivir's role in scientific research is primarily focused on its potential as a novel antiviral agent against influenza A, including its efficacy, resistance development, and potential for combination therapies. [, , , , , , , , , , , , , , ]
Synthesis Analysis
While several publications detail the design and synthesis of Pimodivir analogs, the specific synthetic pathway for Pimodivir itself is not publicly available. [, ] Further research and access to proprietary information are required to elaborate on this aspect.
Molecular Structure Analysis
The molecular structure of Pimodivir has been determined through crystallographic studies, particularly in complex with the PB2 cap-binding domain. [, ] These studies have revealed key interactions between Pimodivir and the amino acid residues within the PB2 binding pocket. [, , ] Further structural analyses, including those with resistant variants, provide insights into the mechanism of resistance development. [, ]
Chemical Reactions Analysis
Specific details regarding the chemical reactions of Pimodivir are limited in the available literature. [] More research is required to understand its reactivity and potential for forming metabolites or undergoing degradation.
Mechanism of Action
Pimodivir exerts its antiviral activity by binding to the PB2 subunit of the influenza A virus polymerase complex. [, , , ] This binding specifically targets the cap-binding site of PB2, which is essential for the "cap-snatching" process during viral mRNA synthesis. [, , ] By inhibiting cap-snatching, Pimodivir effectively disrupts viral mRNA transcription and subsequent protein synthesis, ultimately blocking viral replication. [, , , ]
Applications
Pimodivir's primary scientific application lies in its development as a novel antiviral agent against influenza A virus infections. [, , , , , , , , , , , , , , ] Key applications include:
Treatment of Acute Uncomplicated Influenza A: Clinical trials have demonstrated Pimodivir's efficacy in reducing viral load and improving symptom resolution in adults with uncomplicated influenza A. [, , , ]
Treatment of Influenza A in High-Risk Patients: Pimodivir is being investigated for its potential to treat influenza A in hospitalized and high-risk patients, including the elderly and individuals with comorbidities. []
Combination Therapy with Existing Antivirals: Studies have explored the synergistic antiviral activity of Pimodivir in combination with other antivirals like oseltamivir and remdesivir. [, , , ] This approach aims to enhance efficacy and potentially mitigate the emergence of resistance.
Understanding Influenza Virus Polymerase Function: Research on Pimodivir's interactions with the PB2 subunit has provided valuable insights into the structure and function of the influenza virus polymerase complex. [, ]
Development of Next-Generation Antivirals: Pimodivir's unique mechanism of action and the identification of resistance mutations pave the way for developing next-generation PB2 inhibitors with improved efficacy and a broader spectrum of activity. [, , , ]
Future Directions
Further Clinical Development: Conducting larger clinical trials is crucial to confirm Pimodivir's efficacy and safety profile in diverse patient populations, including those with severe influenza A infections. [, ]
Optimizing Treatment Regimens: Research is needed to determine optimal dosing strategies for Pimodivir, both as monotherapy and in combination with other antivirals, to maximize efficacy and minimize resistance development. [, , , ]
Understanding and Overcoming Resistance: Investigating the mechanisms of Pimodivir resistance and developing strategies to overcome or circumvent it are crucial for its long-term clinical utility. [, , , , ] This includes exploring combination therapies and designing next-generation PB2 inhibitors with a higher barrier to resistance. [, , , , , ]
Broadening Antiviral Spectrum: Research could explore the potential of Pimodivir or its derivatives for targeting other RNA viruses that utilize a similar cap-snatching mechanism for replication. [, ]
Related Compounds
Baloxavir
Compound Description: Baloxavir is an antiviral drug that inhibits the polymerase acidic protein (PA) subunit of the influenza A and B virus polymerase complex. It acts by blocking the cap-dependent endonuclease activity of PA, which is essential for viral mRNA synthesis. Baloxavir marboxil is the prodrug of baloxavir and is approved for the treatment of acute uncomplicated influenza in patients aged 12 years and older. [, ]
Relevance: Baloxavir and pimodivir are both first-in-class influenza polymerase inhibitors with distinct mechanisms of action. While pimodivir targets the PB2 subunit and inhibits cap binding, baloxavir targets the PA subunit and inhibits endonuclease activity. Both drugs exhibit potent antiviral activity against influenza A viruses, including strains resistant to neuraminidase inhibitors. [, ]
Favipiravir
Compound Description: Favipiravir is an antiviral drug that inhibits the polymerase basic protein 1 (PB1) subunit of the influenza A and B virus polymerase complex. It acts as a nucleoside analog and inhibits viral RNA polymerase activity. Favipiravir is approved in some countries for the treatment of influenza, but its use is limited due to inconsistent clinical efficacy and teratogenic effects. [, ]
Oseltamivir
Compound Description: Oseltamivir is an antiviral drug that inhibits the neuraminidase enzyme of influenza A and B viruses. It acts by preventing the release of progeny virions from infected cells, thereby inhibiting viral spread. Oseltamivir is a commonly used drug for the treatment and prophylaxis of influenza. [, , ]
Relevance: Oseltamivir, unlike pimodivir, targets a different viral enzyme, neuraminidase. Combining pimodivir with oseltamivir has been shown to enhance antiviral activity and reduce the emergence of pimodivir resistance mutations in clinical trials. [, ]
Zanamivir
Compound Description: Zanamivir is an antiviral drug that, similar to oseltamivir, inhibits the neuraminidase enzyme of influenza A and B viruses. []
Relevance: Zanamivir, like oseltamivir, targets the viral neuraminidase and not the polymerase complex like pimodivir. This distinct mechanism of action is what makes it relevant to research on pimodivir, as combination therapies with different targets can be more effective. []
Peramivir
Compound Description: Peramivir is another antiviral drug that, like oseltamivir and zanamivir, acts as a neuraminidase inhibitor against influenza A and B viruses. []
Relevance: Peramivir is another example of a neuraminidase inhibitor, making it relevant to the research on pimodivir because it highlights a different antiviral mechanism that can be compared and potentially combined with pimodivir for improved efficacy. []
Laninamivir
Compound Description: Laninamivir is a long-acting neuraminidase inhibitor for influenza A and B viruses, administered through inhalation. []
Relevance: Laninamivir is yet another neuraminidase inhibitor, highlighting the variety of drugs with this mechanism of action and their relevance to understanding and potentially combining with pimodivir for synergistic effects. []
Ribavirin
Compound Description: Ribavirin is a nucleoside analog with broad-spectrum antiviral activity. It is used to treat various viral infections, including hepatitis C and respiratory syncytial virus (RSV) infections. [, ]
Relevance: Ribavirin, like pimodivir, targets viral RNA replication but through a different mechanism. Ribavirin acts as a nucleoside analog, while pimodivir specifically inhibits the PB2 subunit of the influenza virus polymerase. [, ]
Sofosbuvir
Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. []
Relevance: Sofosbuvir, similar to pimodivir, targets a viral RNA polymerase but specifically for HCV. It showcases another example of a successful antiviral strategy targeting viral replication machinery, albeit for a different virus. []
Telaprevir
Compound Description: Telaprevir is a protease inhibitor used in combination with other drugs for the treatment of chronic hepatitis C virus (HCV) infection. []
Relevance: Telaprevir highlights a different antiviral mechanism compared to pimodivir, targeting a viral protease instead of the polymerase. This difference is important in understanding the spectrum of antiviral targets and potential drug combinations. []
NITD008
Compound Description: NITD008 is an experimental antiviral drug that inhibits the NS5 RNA-dependent RNA polymerase of the dengue virus. []
Relevance: Similar to pimodivir, NITD008 targets a viral RNA polymerase, but for dengue virus. This highlights the potential for developing specific inhibitors for various viral polymerases. []
Lamivudine
Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B. []
Relevance: Lamivudine, like pimodivir, targets viral replication but specifically for HIV/AIDS and hepatitis B viruses by inhibiting reverse transcriptase. It highlights a different class of antiviral drugs compared to pimodivir. []
Compound I
Compound Description: Compound I is a synthetic analog of pimodivir containing a 2,3-dihydro-imidazopyridine fragment. It showed potent antiviral activity against influenza A viruses (H1N1 and H3N2) in vitro. []
Relevance: Compound I is structurally related to pimodivir and shares its mechanism of action by targeting the PB2 subunit of the influenza virus polymerase. It represents a potential lead compound for developing novel PB2 inhibitors with improved pharmacokinetic properties. []
Compound II
Compound Description: Compound II is another synthetic analog of pimodivir with a 2,3-dihydro-imidazopyridine fragment. Like Compound I, it demonstrated potent antiviral activity against influenza A viruses in vitro. []
Relevance: Similar to Compound I, Compound II is structurally related to pimodivir and shares its target and mechanism of action. It further expands the chemical space of PB2 inhibitors and provides insights for structure-activity relationship studies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pimodivir, also known as VX-787, JNJ-872, is a novel inhibitor of influenza virus replication that blocks the PB2 cap-snatching activity of the influenza viral polymerase complex. VX-787 binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). The cell-based EC50 (the concentration of compound that ensures 50% cell viability of an uninfected control) for VX-787 is 1.6 nM in a cytopathic effect (CPE) assay, with a similar EC50 in a viral RNA replication assay. VX-787 is active against a diverse panel of influenza A virus strains, including H1N1pdm09 and H5N1 strains, as well as strains with reduced susceptibility to neuraminidase inhibitors (NAIs).
VU0486321 is a potent mGlu1 PAM with moderate rat PK (CLp = 13.3. mL/min/kg,t1/2 = 54 min), good free fraction (human fu = 0.05, rat fu =0.03) and excellent CNS penetration (Kp = 1.02).
Novel mGlu1 positive allosteric modulator (PAM) VU0483605 is a potent and selective positive allosteric modulator (PAM) of mGluR1, displaying EC50 values of 0.39 and 0.36 μM at human and rat receptors, respectively, and no activity as a mGlu4 PAM (EC50 >10 μM).